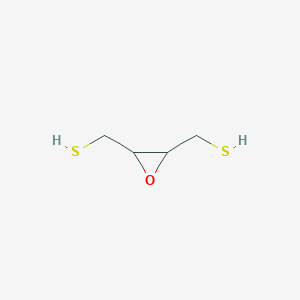![molecular formula C33H38OSn B12591572 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane CAS No. 648930-65-8](/img/structure/B12591572.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a biphenyl group, which is a common structural motif in organic chemistry, linked to a pentyl chain and further bonded to a butyl group and diphenylstannane. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Attachment of the Pentyl Chain: The biphenyl intermediate is then reacted with a pentyl halide under basic conditions to form the biphenyl-pentyl ether.
Introduction of the Butyl Group: The resulting compound is further reacted with a butyl lithium reagent to introduce the butyl group.
Formation of Diphenylstannane: Finally, the compound is treated with diphenyltin dichloride to form the desired {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products Formed
Oxidation: Tin oxides and biphenyl derivatives.
Reduction: Reduced tin compounds and modified biphenyl derivatives.
Substitution: Substituted tin compounds and various organic derivatives.
Scientific Research Applications
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organotin compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)diphenylstannane: Similar structure but with a methyl group instead of a butyl group.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(ethyl)diphenylstannane: Similar structure but with an ethyl group instead of a butyl group.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(propyl)diphenylstannane: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
648930-65-8 |
|---|---|
Molecular Formula |
C33H38OSn |
Molecular Weight |
569.4 g/mol |
IUPAC Name |
butyl-diphenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.2C6H5.C4H9.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;2*1-2-4-6-5-3-1;1-3-4-2;/h4-6,8-13H,1-3,7,14H2;2*1-5H;1,3-4H2,2H3; |
InChI Key |
QTKRCBSELZMQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)


![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)

![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
